molecular formula C22H42NO4 B162698 16-Nitroxystearate CAS No. 53034-38-1

16-Nitroxystearate

Cat. No. B162698
CAS RN: 53034-38-1
M. Wt: 384.6 g/mol
InChI Key: RPAZYIOIDZRJOO-UHFFFAOYSA-N
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Description

16-Nitroxystearate, also known as 16-DOXYL-stearic Acid, is a member of aminoxyls . It is functionally related to a 4,4-dimethyloxazolidine -N-oxyl and an octadecanoic acid . It is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .


Molecular Structure Analysis

The molecular formula of 16-Nitroxystearate is C22H42NO4 . The InChIKey, which is a unique identifier for the compound, is RPAZYIOIDZRJOO-UHFFFAOYSA-N . The Canonical SMILES, another way to represent the structure of the compound, is CCC1 (N (C (CO1) ©C) [O])CCCCCCCCCCCCCCC (=O)O .


Physical And Chemical Properties Analysis

The molecular weight of 16-Nitroxystearate is 384.6 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The XLogP3-AA, a measure of the compound’s lipophilicity, is 4.6 .

Scientific Research Applications

Membrane Dynamics and Hypertension

A study by Daveloose et al. (1983) explored the use of 16-nitroxystearate in erythrocyte membranes of genetically hypertensive rats. They found that the rotation activation energy of 16-nitroxystearate was significantly increased in these rats compared to normotensive controls, indicating a change in membrane dynamics related to hypertension (Daveloose et al., 1983).

Photographic Dispersions

Livshits et al. (1993) utilized nitroxide spin probes, including 16-nitroxystearate, to study the microstructure and molecular dynamics in colour coupler dispersion particles. This application highlights the utility of 16-nitroxystearate in understanding the behavior of molecules in various pH environments and concentrations (Livshits et al., 1993).

Bacterial Studies

Berendes et al. (1996) conducted studies on the degradation of nitrocellulose, which involved an organism capable of nitrate reduction. While this study does not directly involve 16-nitroxystearate, it's relevant in the broader context of nitrate and nitrite research (Berendes et al., 1996).

Fatty Acid Binding Studies

Perkins et al. (1982) used derivatives of stearic acid, including a nitroxyl radical at C-16, to study their binding to bovine serum albumin. This research is significant for understanding how modifications like nitroxystearate affect fatty acid interactions with proteins (Perkins et al., 1982).

Cellular Impact and Drug Interactions

Czepas et al. (2020) explored the biological properties of doxyl stearate nitroxides, including 16-nitroxystearate, particularly focusing on their impact on cellular changes and interaction with anticancer drugs. This research is crucial for understanding the potential therapeutic applications of nitroxystearates (Czepas et al., 2020).

Emulsion and Particle Studies

Berton-Carabin et al. (2013) used 16-nitroxystearate to investigate the distribution and reactivity of molecules in emulsions and solid lipid nanoparticles. This study demonstrates the versatility of 16-nitroxystearate in different mediums (Berton-Carabin et al., 2013).

properties

InChI

InChI=1S/C22H42NO4/c1-4-22(23(26)21(2,3)19-27-22)18-16-14-12-10-8-6-5-7-9-11-13-15-17-20(24)25/h4-19H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAZYIOIDZRJOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(N(C(CO1)(C)C)[O])CCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70967535
Record name [2-(14-Carboxytetradecyl)-2-ethyl-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70967535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16-Nitroxystearate

CAS RN

53034-38-1
Record name 16-Nitroxystearic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053034381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [2-(14-Carboxytetradecyl)-2-ethyl-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70967535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
L MAZZANTI, RA RABINI, G BIAGINI… - European journal of …, 1992 - Wiley Online Library
… By using both 5-nitroxystearate and 16-nitroxystearate as spin labels, we observed an initial increase in membrane order over 0 - 24 h of culture, which can be associated with two …
Number of citations: 16 febs.onlinelibrary.wiley.com
MT Santini, PL Indovina, RE Hausman - Biochimica et Biophysica Acta …, 1988 - Elsevier
… Myoblast membrane order as represented by 2Tt~ using the 16-nitroxystearate spin-label plotted as a function of time in culture. Each time-point represents the average value of five …
Number of citations: 20 www.sciencedirect.com
D Daveloose, J Viret, D Molle, F Leterrier… - Comptes Rendus des …, 1983 - europepmc.org
… The rotation activation energy of 16 nitroxystearate spin label inserted in the erythrocyte membrane of genetically hypertensive (LH) and normotensive (LN) Rats from the Lyon strain …
Number of citations: 2 europepmc.org
L Mazzanti, R Staffolani, N Cester, C Romanini… - … et Biophysica Acta (BBA …, 1994 - Elsevier
… The spin labels used were two stearic acid derivatives (5-nitroxystearate and 16nitroxystearate) with the paramagnetic (nitroxide) group at C-5 and C-16 of the aliphatic chains, respec…
Number of citations: 16 www.sciencedirect.com
C Oliva, P Viani, S Marchesini, B Cestaro - Il Nuovo Cimento D, 1988 - Springer
This paper compares different approaches, reported in the literature, for obtaining thermodynamic statistical information from ESR and NMR measurements on the conformations of lipid …
Number of citations: 2 link.springer.com

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